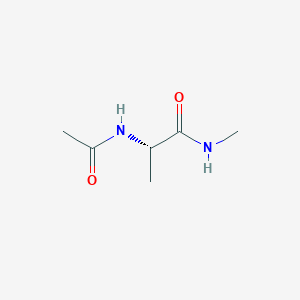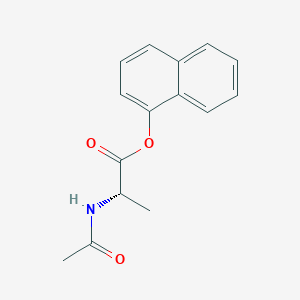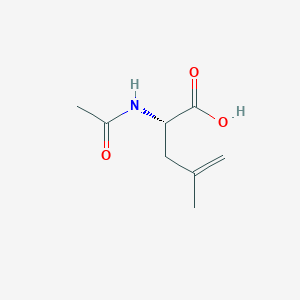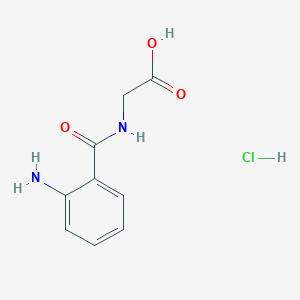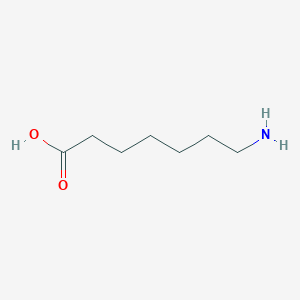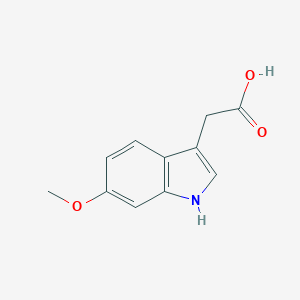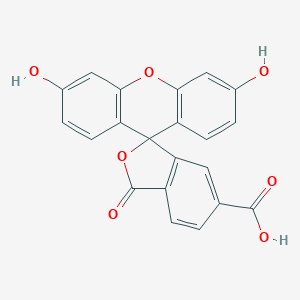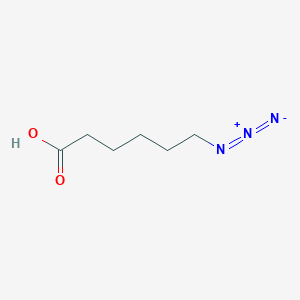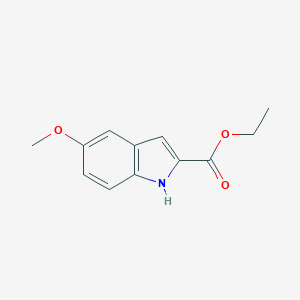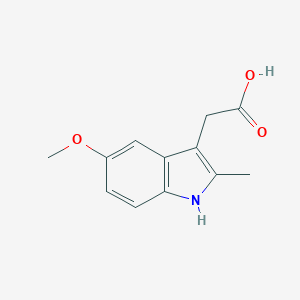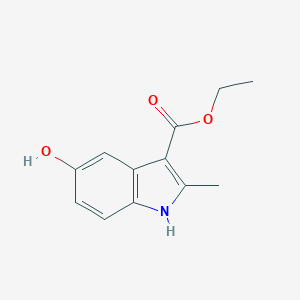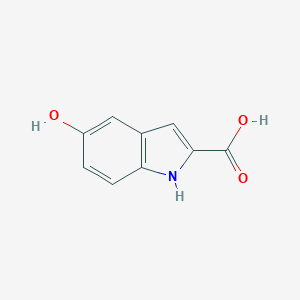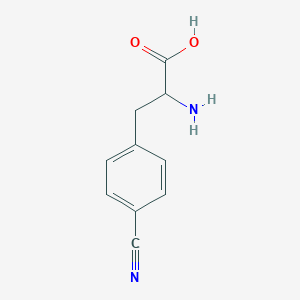
2-amino-3-(4-cyanophenyl)propanoic Acid
Vue d'ensemble
Description
“2-amino-3-(4-cyanophenyl)propanoic Acid” is a chemical compound with the CAS Number: 22888-47-7 . It has a molecular weight of 190.2 and its linear formula is C10H10N2O2 .
Molecular Structure Analysis
The molecular structure of “2-amino-3-(4-cyanophenyl)propanoic Acid” consists of an amino group, a carboxyl group, and a cyanophenyl group attached to a propionic acid backbone .
Physical And Chemical Properties Analysis
“2-amino-3-(4-cyanophenyl)propanoic Acid” is a solid substance . It should be stored in a dark place, under an inert atmosphere, at room temperature .
Applications De Recherche Scientifique
Enzyme Studies
- Scientific Field: Biochemistry
- Application Summary: This compound is used in studying enzyme inhibition, enzyme kinetics, and enzyme regulation .
- Methods of Application: While the exact procedures can vary depending on the specific study, typically, this compound would be introduced to a solution containing the enzyme of interest, and changes in the enzyme’s activity would be monitored .
- Results or Outcomes: The results would provide insights into the structure and function of crucial biomolecules such as proteins, peptides, and nucleic acids .
Antimicrobial Research
- Scientific Field: Microbiology
- Application Summary: Derivatives of this compound have shown promising results as scaffolds for the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens .
- Methods of Application: The novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were synthesized and their antimicrobial activity was tested against various pathogens .
- Results or Outcomes: The derivatives demonstrated substantial activity against Candida auris, with minimum inhibitory concentrations ranging from 0.5 to 64 µg/mL. Hydrazones 14 – 16, containing heterocyclic substituents, showed the most potent and broad-spectrum antimicrobial activity .
Peptide Synthesis
- Scientific Field: Biochemistry
- Application Summary: This compound can be used in peptide synthesis . Peptides are short chains of amino acids that can have a wide range of functions in the body.
- Methods of Application: The exact procedures can vary depending on the specific study, but typically, this compound would be combined with other amino acids in a specific sequence to create a peptide .
- Results or Outcomes: The synthesized peptides can be used in various research applications, including the study of protein structure and function, and the development of new therapeutic agents .
Reaction Studies
- Scientific Field: Chemistry
- Application Summary: This compound can be used in studying chemical reactions .
- Methods of Application: While the exact procedures can vary depending on the specific study, typically, this compound would be introduced to a reaction mixture, and changes in the reaction would be monitored .
- Results or Outcomes: The results would provide insights into the reaction mechanisms, kinetics, and thermodynamics .
Drug Development
- Scientific Field: Pharmacology
- Application Summary: This compound can be used in the development of new drugs . Its derivatives have shown promising results as scaffolds for the development of antimicrobial candidates .
- Methods of Application: The exact procedures can vary depending on the specific study, but typically, this compound would be combined with other compounds to create a potential drug .
- Results or Outcomes: The synthesized drugs can be used in various research applications, including the study of disease mechanisms and the development of new therapeutic agents .
Material Science
- Scientific Field: Material Science
- Application Summary: This compound can be used in the synthesis of new materials .
- Methods of Application: The exact procedures can vary depending on the specific study, but typically, this compound would be combined with other compounds to create a new material .
- Results or Outcomes: The synthesized materials can be used in various research applications, including the development of new technologies and devices .
Safety And Hazards
The compound has been classified under the GHS07 hazard pictogram . The hazard statements associated with it are H302+H312+H332, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P301+P330+P331-P312-P280-P302+P352-P304+P340, suggesting measures to be taken if exposed or concerned, and instructions on storage and disposal .
Propriétés
IUPAC Name |
2-amino-3-(4-cyanophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c11-6-8-3-1-7(2-4-8)5-9(12)10(13)14/h1-4,9H,5,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWIPUXXIFQQMKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394468 | |
| Record name | 2-amino-3-(4-cyanophenyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-3-(4-cyanophenyl)propanoic Acid | |
CAS RN |
22888-47-7 | |
| Record name | 2-amino-3-(4-cyanophenyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



